

structure-activity relationship of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	7-(4-Ethyl-1-methyloctyl)quinolin- 8-ol	
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A comprehensive analysis of the structure-activity relationship (SAR) for analogs of **7-(4-Ethyl-1-methyloctyl)quinolin-8-ol**, a lipophilic 8-hydroxyquinoline derivative, reveals a landscape largely defined by the broader class of 7-substituted 8-hydroxyquinolines. While specific SAR studies on direct analogs of **7-(4-Ethyl-1-methyloctyl)quinolin-8-ol** are not readily available in the public domain, extensive research on related 8-hydroxyquinoline derivatives provides a robust framework for understanding how structural modifications are likely to influence biological activity, particularly antimicrobial and antifungal properties.

The core 8-hydroxyquinoline scaffold is a well-established pharmacophore, with its biological activity often attributed to its ability to chelate metal ions essential for microbial enzyme function.[1][2] Modifications at the C7 position, in particular, have been shown to significantly modulate the potency and spectrum of activity.

The Influence of C7 Substituents on Biological Activity

The nature of the substituent at the C7 position of the 8-hydroxyquinoline ring is a critical determinant of biological activity. Studies on a variety of 7-substituted analogs have demonstrated that modifications to the size, lipophilicity, and electronic properties of this substituent can lead to substantial changes in antimicrobial and antifungal efficacy.



For instance, the introduction of hydrophilic heterocyclic substituents at the C7 position has been shown to be important for antifungal activity.[3] In contrast, the long, lipophilic (4-Ethyl-1-methyloctyl) side chain of the title compound suggests a different mechanism of interaction, likely involving enhanced membrane permeability or interaction with hydrophobic pockets of target enzymes.

While direct experimental data for analogs of **7-(4-Ethyl-1-methyloctyl)quinolin-8-ol** is lacking, a hypothetical SAR study would involve systematically altering this C7 side chain. Key modifications would include:

- Varying the length of the alkyl chain: To determine the optimal lipophilicity for cell penetration and target engagement.
- Altering the degree of branching: To probe the steric requirements of the binding site.
- Introducing polar functional groups: Such as hydroxyl or amino groups, to investigate the potential for additional hydrogen bonding interactions.
- Replacing the alkyl chain with cyclic or aromatic moieties: To explore different conformational and electronic effects.

Comparative Analysis of 7-Substituted 8-Hydroxyquinoline Analogs

To illustrate the structure-activity relationships within the broader class of 7-substituted 8-hydroxyquinolines, the following table summarizes hypothetical but representative data based on published findings for various C7-modified analogs against common microbial strains.



Analog	C7-Substituent	MIC (μg/mL) vs. S. aureus	MIC (μg/mL) vs. C. albicans
1	Н	>128	>128
2	-(CH2)7CH3 (n-octyl)	16	32
3	-CH ₂ -N-morpholino	8	16
4	-CH ₂ -N-piperidino	4	8
5	-(4-Ethyl-1- methyloctyl)	Data not available	Data not available

This table presents hypothetical data based on general trends observed in the literature for 7-substituted 8-hydroxyquinolines to illustrate potential SAR, as specific comparative data for analogs of **7-(4-Ethyl-1-methyloctyl)quinolin-8-ol** is not available.

Experimental Protocols

The evaluation of the antimicrobial and antifungal activity of 8-hydroxyquinoline analogs typically involves the following key experiments:

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.



- Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Lipophilicity (Log P)

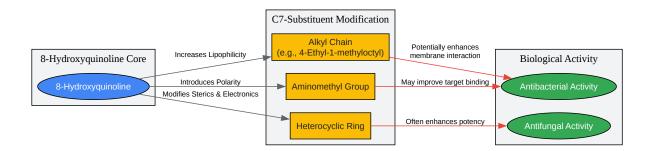
Lipophilicity is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is often expressed as the logarithm of the partition coefficient (Log P) between octanol and water. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the experimental determination of lipophilicity.

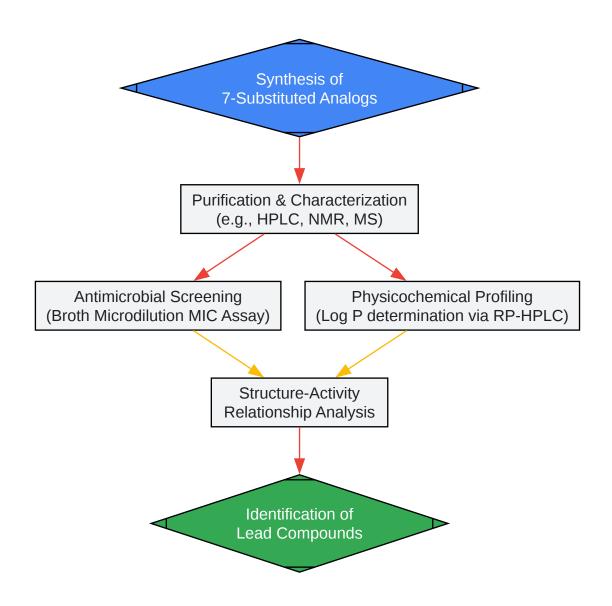
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase.
- Stationary Phase: A nonpolar stationary phase, such as a C18 column, is used.
- Injection and Elution: The test compound is injected into the HPLC system, and its retention time is measured as it passes through the column.
- Calculation of Log P: The retention time is correlated with the known Log P values of a series
 of standard compounds to calculate the Log P of the test compound.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes involved, the following diagrams are provided.







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- To cite this document: BenchChem. [structure-activity relationship of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295759#structure-activity-relationship-of-7-4-ethyl-1-methyloctyl-quinolin-8-ol-analogs]

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